Cas no 2229476-72-4 (2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylmethyl sulfamate)

2-(Dimethylamino)-4-methyl-1,3-thiazol-5-ylmethyl sulfamate is a specialized sulfamate derivative with potential applications in medicinal chemistry and agrochemical research. Its structural features, including the thiazole core and dimethylamino substituent, contribute to its reactivity and potential as a building block for bioactive compounds. The sulfamate group enhances its versatility in synthetic pathways, enabling modifications for targeted applications. This compound may exhibit favorable physicochemical properties, such as stability and solubility, making it suitable for further derivatization. Its precise mechanism and applications depend on specific research contexts, but its molecular architecture suggests utility in developing enzyme inhibitors or other biologically active agents. Further studies are required to fully elucidate its potential.
2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylmethyl sulfamate structure
2229476-72-4 structure
Product Name:2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylmethyl sulfamate
CAS No:2229476-72-4
MF:C7H13N3O3S2
MW:251.326418638229
CID:6075663
PubChem ID:165712702
Update Time:2025-06-08

2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylmethyl sulfamate Chemical and Physical Properties

Names and Identifiers

    • 2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylmethyl sulfamate
    • EN300-2003837
    • 2229476-72-4
    • [2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]methyl sulfamate
    • Inchi: 1S/C7H13N3O3S2/c1-5-6(4-13-15(8,11)12)14-7(9-5)10(2)3/h4H2,1-3H3,(H2,8,11,12)
    • InChI Key: BEZOSBRTQULNKR-UHFFFAOYSA-N
    • SMILES: S1C(=NC(C)=C1COS(N)(=O)=O)N(C)C

Computed Properties

  • Exact Mass: 251.03983363g/mol
  • Monoisotopic Mass: 251.03983363g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 122Ų

2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylmethyl sulfamate Pricemore >>

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2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylmethyl sulfamate Related Literature

Additional information on 2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylmethyl sulfamate

Research Brief on 2-(Dimethylamino)-4-methyl-1,3-thiazol-5-ylmethyl sulfamate (CAS: 2229476-72-4)

2-(Dimethylamino)-4-methyl-1,3-thiazol-5-ylmethyl sulfamate (CAS: 2229476-72-4) is a chemically synthesized compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique thiazole and sulfamate functional groups, has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and targeted drug delivery. Recent studies have explored its role as a potential inhibitor of carbonic anhydrases (CAs), a family of enzymes implicated in numerous physiological and pathological processes, including cancer, glaucoma, and epilepsy.

The structural features of 2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylmethyl sulfamate contribute to its ability to interact with biological targets. The thiazole ring, a common pharmacophore in medicinal chemistry, is known for its bioisosteric properties and ability to enhance drug-like characteristics such as solubility and metabolic stability. The sulfamate group, on the other hand, is a key moiety in many enzyme inhibitors, particularly those targeting CAs. This dual functionality positions the compound as a versatile candidate for further drug development and mechanistic studies.

Recent research has focused on elucidating the binding affinity and selectivity of 2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylmethyl sulfamate towards different CA isoforms. In vitro studies using recombinant human CA isoforms (e.g., CA I, II, IX, and XII) have demonstrated that the compound exhibits significant inhibitory activity, with nanomolar to micromolar IC50 values. Notably, its selectivity profile suggests potential applications in targeting tumor-associated isoforms such as CA IX and XII, which are overexpressed in hypoxic tumor environments and play critical roles in pH regulation and cancer progression.

In addition to its enzymatic inhibition properties, 2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylmethyl sulfamate has been investigated for its pharmacokinetic and pharmacodynamic properties. Preliminary animal studies have indicated favorable bioavailability and tissue distribution, with minimal off-target effects. These findings underscore its potential as a lead compound for the development of novel therapeutics, particularly in oncology and neurology. However, further preclinical and clinical studies are required to fully assess its safety and efficacy.

The synthesis and optimization of 2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylmethyl sulfamate have also been areas of active research. Recent advancements in synthetic methodologies have enabled the production of derivatives with improved potency and selectivity. Structure-activity relationship (SAR) studies have identified key modifications that enhance binding affinity and reduce potential toxicity, paving the way for the development of next-generation inhibitors.

In conclusion, 2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylmethyl sulfamate represents a promising scaffold in medicinal chemistry, with demonstrated potential in targeting carbonic anhydrases and other biologically relevant enzymes. Its unique structural features, combined with encouraging preclinical data, warrant further investigation to unlock its full therapeutic potential. Future research should focus on optimizing its pharmacological profile and exploring its applications in disease models, ultimately translating these findings into clinical benefits.

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